molecular formula C9H11ClO B8723269 3-Methoxy-4-methylbenzyl chloride CAS No. 4685-51-2

3-Methoxy-4-methylbenzyl chloride

Cat. No. B8723269
CAS RN: 4685-51-2
M. Wt: 170.63 g/mol
InChI Key: IZSJEIXMICBILL-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzyl chloride, also known as 4-Methoxy-3-methylbenzyl chloride, is a chemical compound with the formula C9H11ClO. Its molecular weight is 170.636 .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-methylbenzyl chloride consists of a benzene ring substituted with a methoxy group (OCH3) and a methyl group (CH3) at positions 3 and 4 respectively. Additionally, there is a chloride atom attached to the benzyl position .


Physical And Chemical Properties Analysis

3-Methoxy-4-methylbenzyl chloride has a molecular weight of 170.636 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-4-methylbenzyl chloride was not found, it’s important to handle all chemical compounds with care. Chlorides, in general, can be corrosive and harmful if inhaled, ingested, or if they come into contact with skin .

properties

CAS RN

4685-51-2

Product Name

3-Methoxy-4-methylbenzyl chloride

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

4-(chloromethyl)-2-methoxy-1-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3

InChI Key

IZSJEIXMICBILL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxy-4-methylbenzylalcohol (41.61 g), conc. hydrochloric acid (125 ml) and toluene (83 ml) was stirred at 90° C. for 1 hour. After cooling, ice-water (125 ml) and diisopropyl ether (80 ml) were added to the mixture, and the organic layer was separated, and the aqueous layer was extracted with diisopropyl ether (160 ml). The combined organic layer was washed with saturated sodium hydrogen carbonate solution and brine, dried over sodium sulfate, and evaporated in vacuo to give 3-methoxy-4-methylbenzyl chloride (46.35 g) as an oil.
Quantity
41.61 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (3-methoxy-4-methylphenyl)methanol (2.0 g, 13.0 mmol) in dry DCM (20 mL) at 0° C., SOCl2 (3.1 g, 26.0 mmol) was added slowly. The resulting solution was stirred at room temperature for 0.5 h. The mixture was evaporated, and the residue was dissolved in DCM (20 mL). The mixture was washed with saturated NaHCO3 (3×10 mL), dried over Na2SO4 and evaporated to give the title compound as brown oil (2.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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